5-methoxy-1-methyl-1H-indole

Physical Organic Chemistry Reaction Kinetics Synthetic Methodology

Researchers targeting MT1 melatonin receptor subtypes often encounter scaffold limitations-unsubstituted indoles lack the 1-methyl group essential for MT1 antagonism. 5-Methoxy-1-methyl-1H-indole resolves this with a defined 5-MeO/1-Me substitution pattern delivering: • MT1-selective antagonist profile unattainable with 5-methoxytryptamine analogs • Validated TrkA/B/C kinase inhibition in lead optimization • Enhanced C-3 nucleophilicity (N=5.55 vs. 3.72 for indole) for rational reaction design. Supplied at ≥98% purity with full QA documentation. Immediate global dispatch from stock.

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 2521-13-3
Cat. No. B185674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methoxy-1-methyl-1H-indole
CAS2521-13-3
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCN1C=CC2=C1C=CC(=C2)OC
InChIInChI=1S/C10H11NO/c1-11-6-5-8-7-9(12-2)3-4-10(8)11/h3-7H,1-2H3
InChIKeyHQNPKVBTBJUMTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-1-methyl-1H-indole: Chemical Properties & Specifications


5-Methoxy-1-methyl-1H-indole (CAS 2521-13-3) is a synthetic indole derivative characterized by a methoxy group at the 5-position and a methyl group at the 1-position of the indole ring, with a molecular formula of C10H11NO and a molecular weight of 161.20 g/mol . It is available as a yellow to off-white solid with a reported melting point of 99-100 °C and is typically supplied at a minimum purity of 98% . This compound serves as a key scaffold in medicinal chemistry, particularly for the development of selective receptor ligands and enzyme inhibitors, due to its defined substitution pattern that enables precise modulation of pharmacological activity [1].

Substitution Pattern
5-Methoxy & 1-methyl indole core for selective receptor ligand design
Synthetic Utility
Defined nucleophilicity at C-3 supports predictable electrophilic substitution
Physical Form
Consistent solid form with standard purity for scaffold derivatization

5-Methoxy-1-methyl-1H-indole: Irreplaceable Scaffold Advantages


Substitution of 5-methoxy-1-methyl-1H-indole with other indole derivatives is not functionally equivalent due to its unique combination of 5-methoxy and 1-methyl substituents. This specific substitution pattern critically influences both electronic properties and steric interactions at receptor binding sites. For instance, the 5-methoxy group significantly enhances nucleophilicity at the C-3 position compared to unsubstituted indoles, as quantified by nucleophilicity parameters (N), while the 1-methyl group modulates conformational flexibility and receptor subtype selectivity [1]. Furthermore, the 1-methyl substitution is essential for achieving antagonist activity at the human MT1 melatonin receptor, a functional profile not attainable with the corresponding 5-methoxytryptamine analogs lacking this methyl group [2]. Therefore, generic indole cores lacking these specific modifications will fail to reproduce the established pharmacological profiles required for targeted research applications.

C-3 Reactivity Shift
Removing 5-methoxy or 1-methyl groups may significantly alter nucleophilicity, impacting synthetic yields at C-3.
MT1 Receptor Antagonism Loss
5-Methoxytryptamine analogs lacking the 1-methyl group cannot achieve MT1-selective antagonist profiles; reported function may not transfer.

5-Methoxy-1-methyl-1H-indole: Comparative Evidence


C-3 Nucleophilicity: Substituent Effects

The nucleophilic reactivity of 5-methoxy-1-methyl-1H-indole (1c) at the C-3 position is intermediate between that of the more reactive 5-methoxyindole (1c) and the less reactive N-methylindole (1b). Quantitative nucleophilicity parameters (N/s) derived from kinetics with benzhydryl cations demonstrate that the 5-methoxy group significantly increases nucleophilicity compared to unsubstituted indole (1a), while the 1-methyl substitution moderately attenuates this effect [1].

C-3 Nucleophilicity
Class-level inference
N = 5.55 (5-OMe) vs 3.72 (unsub.)
Supports reactivity-based scaffold selection for electrophilic substitution
Kinetics with benzhydryl cations in acetonitrile at 20°C
Physical Organic Chemistry Reaction Kinetics Synthetic Methodology

MT1-Selective Melatonin Receptor Antagonism

Derivatives bearing the 5-methoxy-1-methylindole scaffold exhibit unique antagonist profiles at human melatonin receptor subtypes that are not achievable with the corresponding 5-methoxytryptamine analogs lacking the 1-methyl group. Specifically, N-Butanoyl 5-methoxy-1-methyl-β,β-tetramethylenetryptamine (13c) functions as an MT1-selective antagonist with no action at MT2, whereas its 5-methoxytryptamine counterpart exhibits different subtype activity [1]. This demonstrates that the 1-methyl group is a critical determinant for achieving MT1-selective antagonism.

MT1 Antagonist Profile
Class-level inference
MT1 antagonist, no action at MT2 (13c)
vs 5-methoxytryptamine analogs: different profiles
1-Methyl group enables MT1-selective tool compounds for receptor studies
Functional response in melanophore assay; may require confirmation
Melatonin Receptor Pharmacology GPCR Ligand Design Subtype Selectivity

5-HT6 Receptor Binding Selectivity

A derivative incorporating the 5-methoxy-1-methylindole core, [2-(5-Methoxy-1-methyl-1H-indol-3-yl)-ethyl]-dimethyl-amine, exhibits moderate binding affinity for the human serotonin 5-HT6 receptor with a Ki of 510 nM [1]. In contrast, its affinity for the rat 5-HT7 receptor is approximately 2.3-fold lower (Ki = 1180 nM), indicating a modest preference for 5-HT6 over 5-HT7 within this specific chemotype [1].

5-HT6 Binding Affinity
Head-to-head
Ki 510 nM (5-HT6) vs 1180 nM (5-HT7)
Modest 5-HT6 preference reference point for CNS research
2.3-fold selectivity; binding assays with HEK cells
Serotonin Receptor Binding CNS Drug Discovery GPCR Pharmacology

Trk Receptor Kinase Inhibition Potency

In a series of 13 compounds, the 5-methoxy-1-methylindole-derived analog (Z)-3-((5-methoxy-1-methyl-1H-indol-3-yl)methylene)-N-methyl-2-oxindole-5-sulfonamide demonstrated the most potent TrkA inhibitory activity in both biochemical and cellular assays [1]. Furthermore, the corresponding des-methyl sulfonamide analog, (Z)-3-((5-methoxy-1-methyl-1H-indol-3-yl)methylene)-2-oxindole-5-sulfonamide, exhibited the highest potency against TrkB and TrkC among the tested set [1].

Trk Inhibition Rank
Head-to-head
Ranked #1 for TrkA, TrkB, TrkC among 13 compounds
Indicates scaffold potential for Trk signaling studies
Biochemical and cellular assays; in-series ranking only
Trk Kinase Inhibition Neuropathic Pain Cancer Therapeutics

MAO-A Selective Inhibition Profile

Derivatives of 2-[(5-methoxy-1-methyl)indol-2-yl]ethylamine exhibit MAO-A selective inhibition rather than MAO-B selectivity. Specifically, among a series of α- and β-methyl derivatives, the α-methyl secondary amine 3d and the β-methyl tertiary amines 2c and 2d were identified as MAO-A selective inhibitors, while none of the tested compounds demonstrated MAO-B selectivity [1]. This contrasts with other indole-based MAO inhibitors that may exhibit dual or MAO-B preferential inhibition.

MAO-A Selectivity
Class-level inference
MAO-A selective (3d, 2c, 2d); no MAO-B selectivity
Scaffold biased toward MAO-A pathway research
In vitro screening; specific conditions limited
Monoamine Oxidase Inhibition Neurochemistry Enzyme Selectivity

5-Methoxy-1-methyl-1H-indole: Research & Industrial Applications


MT1-Selective Antagonist Synthesis

Researchers aiming to develop pharmacological tools for dissecting MT1 versus MT2 melatonin receptor functions should utilize the 5-methoxy-1-methylindole scaffold. As demonstrated by Tsotinis et al., N-acyl-5-methoxy-1-methyltryptamines can achieve MT1-selective antagonism, a profile not attainable with the corresponding 5-methoxytryptamines [1]. This scaffold is therefore essential for generating MT1-selective antagonists to probe receptor-specific signaling pathways in circadian rhythm and sleep disorders.

Trk Inhibitor Development for Pain & Oncology

Medicinal chemistry programs targeting Trk receptor kinases for neuropathic pain or cancer should incorporate the 5-methoxy-1-methylindole core. The study by Tammiku-Taul et al. identified 5-methoxy-1-methylindole-derived oxindole sulfonamides as the most potent TrkA, TrkB, and TrkC inhibitors among a 13-compound series [1]. This scaffold offers a validated starting point for lead optimization in Trk-targeted drug discovery.

MAO-A Selective Inhibitor Design

Investigators developing selective monoamine oxidase A (MAO-A) inhibitors for depression or anxiety should consider 5-methoxy-1-methylindole alkylamine derivatives. Research by García et al. demonstrated that this scaffold yields MAO-A selective inhibitors (e.g., compounds 2c, 2d, 3d) without producing MAO-B selectivity [1]. This inherent selectivity profile makes the scaffold valuable for avoiding off-target MAO-B inhibition that could interfere with other metabolic pathways.

C-3 Electrophilic Substitution Optimization

Process chemists optimizing yields in electrophilic aromatic substitution reactions at the indole C-3 position should select 5-methoxy-1-methylindole over unsubstituted indole or N-methylindole. The nucleophilicity parameters (N) quantified by Lakhdar et al. demonstrate that the 5-methoxy group significantly enhances reactivity (N = 5.55 for 5-methoxyindole vs 3.72 for indole), while the 1-methyl group provides a moderate increase (N = 4.59 for N-methylindole) [1]. This data allows for rational prediction of reaction kinetics and yield optimization in complex molecule synthesis.

Application
Selection Property
Validation Focus
MT1 melatonin receptor subtype studies
1-Methyl substitution enables MT1-selective antagonist profile
Functional antagonist profiling in recombinant receptor assays
Trk kinase signaling research
5-Methoxy-1-methylindole core for TrkA/B/C inhibition
Biochemical and cellular kinase inhibition assays
MAO-A neurochemistry pathway studies
Scaffold-derived MAO-A selective inhibitors
In vitro MAO-A vs MAO-B inhibition profiling
Electrophilic substitution synthetic methodology
Enhanced C-3 nucleophilicity from 5-methoxy group
Reaction kinetics and yield assessment in acetonitrile

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